1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
Description
1-[(4-Chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea is a urea-based small molecule characterized by a 4-chlorophenylmethyl group and a substituted indole moiety. The compound’s structure combines a lipophilic chlorophenyl group with a heterocyclic indole scaffold, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-22-16-8-7-15(9-13(16)10-17(22)23)21-18(24)20-11-12-3-5-14(19)6-4-12/h3-9H,2,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNRDMXAEHJVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities. This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural motifs in urea derivatives :
- Core urea group : Common to all compared compounds, enabling hydrogen bonding and target recognition.
- Aromatic/halogenated substituents : The 4-chlorophenyl group is recurrent (e.g., diflubenzuron , compound 10 in ), enhancing lipophilicity and stability.
- Heterocyclic systems : The target compound’s indole ring contrasts with benzodiazepine ( ), pyrazole ( ), and tetrahydropyridine ( ) scaffolds in analogues.
Examples :
Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) : A pesticidal urea derivative with a 4-chlorophenyl group and fluorinated benzoyl moiety. Unlike the target compound, diflubenzuron lacks a heterocyclic system, relying on halogenated aromaticity for insect growth regulation .
Cryptosporidium parvum IMPDH inhibitor (compound 10, ) : Features a 4-chlorophenylurea linked to a hydroxyethylphenyl-propan-2-yl group. The hydroxyl substituent may enhance solubility compared to the target compound’s ethyl-indole group .
Physicochemical Properties
Key observations :
- The target compound’s higher molecular weight and indole substituent contribute to greater lipophilicity (higher LogP) compared to analogues with polar groups (e.g., hydroxyl in compound 10 ).
- Diflubenzuron’s fluorinated benzoyl group increases LogP, aligning with its pesticidal persistence .
Comparisons :
- Compound 10 () : Synthesized via reduction of a ketone intermediate using LiAlH4, followed by urea formation .
- 1-(3-chlorophenyl)-3-(1-methyl-4-oxo...) () : Uses a tetrahydropyridine precursor, with urea linkage achieved via carbamate intermediates .
- Diflubenzuron : Produced by reacting 4-chlorophenylurea with 2,6-difluorobenzoyl chloride .
Yield and efficiency :
- Diflubenzuron’s industrial synthesis prioritizes scalability over purity (~70% yield) .
- Academic syntheses (e.g., compound 10) report higher purity but lower yields (~50%) due to multi-step protocols .
Mechanistic insights :
- The target compound’s indole group may facilitate π-π stacking with enzyme active sites, similar to benzodiazepine-based ureas .
- Diflubenzuron’s halogenated aromatic system disrupts chitin synthesis via non-competitive inhibition .
Toxicity and Environmental Impact
- Diflubenzuron : EPA-regulated with moderate toxicity to aquatic life (LC50: 0.5 mg/L for fish) .
- Compound 10 () : Low mammalian toxicity (CC50 > 100 µM in human cells) due to selective IMPDH binding .
- Target compound : Predicted to have moderate hepatotoxicity risk (structural analogy to indole-containing drugs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
